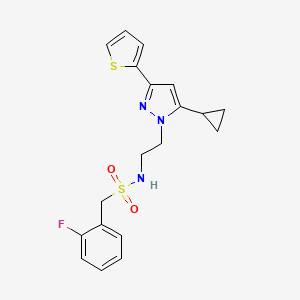

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. A methanesulfonamide group is attached via an ethyl linker to the pyrazole nitrogen, while the sulfonamide nitrogen is further substituted with a 2-fluorophenyl ring. Its design combines lipophilic (cyclopropyl, thiophene) and polar (sulfonamide) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S2/c20-16-5-2-1-4-15(16)13-27(24,25)21-9-10-23-18(14-7-8-14)12-17(22-23)19-6-3-11-26-19/h1-6,11-12,14,21H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBCXASRVDDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through cyclopropanation reactions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the primary areas of research for this compound is its potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that this compound exhibits significant AChE inhibitory activity, with IC50 values indicating its potential as a lead compound for further development in treating cognitive disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Investigations have shown that it may possess antibacterial activity against various bacterial strains. For instance, derivatives with similar structures have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis. Such findings suggest that this compound could be developed into a novel antibacterial agent.

Case Study 1: AChE Inhibition

In a focused study on pyrazole derivatives, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide was tested for its ability to inhibit AChE. The results indicated potent inhibitory effects with promising IC50 values, supporting its potential use in Alzheimer's disease treatment.

Case Study 2: Antimicrobial Screening

Another significant study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed substantial inhibition against S. typhi, indicating its potential for development as an antibacterial agent in clinical settings.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Significant AChE inhibition; potential for Alzheimer's treatment |

| Antimicrobial Activity | Effective against Salmonella typhi and Bacillus subtilis |

| Antioxidant Properties | Potential antioxidant capabilities noted in related compounds |

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The presence of the pyrazole and thiophene rings might enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Pyrazole Core Modifications

Target Compound :

- Pyrazole substituents: 5-cyclopropyl, 3-(thiophen-2-yl).

- Ethyl linker to methanesulfonamide.

Compound 191 () :

- Pyrazole substituents: 5-cyclopropyl, 3-(trifluoromethyl).

- Acetamide group linked to a difluorophenyl-substituted indazole-pyridine scaffold.

The trifluoromethyl group may enhance metabolic stability compared to the thiophene ring, which is prone to oxidative metabolism .

Table 1: Pyrazole Substituent Effects

| Compound | Pyrazole Substituents | Key Functional Group |

|---|---|---|

| Target Compound | 5-cyclopropyl, 3-(thiophen-2-yl) | Methanesulfonamide |

| Compound 191 | 5-cyclopropyl, 3-(CF₃) | Acetamide |

Sulfonamide vs. Acetamide Derivatives

Target Compound :

- Methanesulfonamide group provides strong hydrogen-bond acceptor capacity.

Compound 11a () :

- Features a trimethylacetamide group linked to a phenyl-pyrazole core.

Comparison :

Sulfonamides generally exhibit higher acidity (pKa ~1–2) compared to acetamides (pKa ~15–20), which may influence target engagement in acidic microenvironments. The methanesulfonamide in the target compound could enhance solubility in aqueous media relative to the lipophilic trimethylacetamide in 11a .

Fluorinated Aromatic Moieties

Target Compound :

- 2-fluorophenyl group attached to the sulfonamide.

Ortho-fluoroisobutyryl Fentanyl () :

- Contains a 2-fluorophenyl group linked to a piperidine-acetamide scaffold.

Comparison :

The 2-fluorophenyl group in both compounds may confer metabolic resistance to oxidative degradation. However, the target compound’s methanesulfonamide likely reduces blood-brain barrier penetration compared to the fentanyl analog’s lipophilic piperidine core .

Thiophene vs. Pyrimidine Heterocycles

Compound I12 () :

- Contains a pyrimidine ring substituted with thiophen-2-yl and pyridin-4-yl groups.

Pyrimidines (as in I12) often exhibit stronger base-pairing interactions in nucleic acid targets, whereas thiophenes are more common in kinase inhibitors .

Research Findings and Limitations

- Biological Data: No explicit pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound in the provided evidence. Comparisons are structurally inferred.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a pyrazole ring, a cyclopropyl group, and a fluorophenyl moiety, contributing to its potential pharmacological effects.

The molecular formula of this compound is with a molecular weight of 405.5 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for further pharmacological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 1797716-34-7 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. One study reported that certain pyrazole analogs had IC50 values in the nanomolar range against breast cancer cells (MCF-7), suggesting that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. In vivo studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For example, one study found that specific pyrazole derivatives effectively reduced carrageenan-induced paw edema in rats, indicating their potential use as anti-inflammatory agents .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that certain compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial growth and biofilm formation, making them candidates for further development as antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as reversible and non-competitive inhibitors of key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Binding : These compounds often show high affinity for various receptors, including those involved in cell signaling pathways related to cancer and inflammation.

Case Studies

-

Anticancer Evaluation : A series of pyrazole derivatives were synthesized and tested against MCF-7 cells using the MTT assay. The results indicated that modifications at the 3-position of the pyrazole ring significantly enhanced antiproliferative activity.

Compound IC50 (µM) Pyrazole Derivative A 0.08 Pyrazole Derivative B 0.15 -

Anti-inflammatory Assessment : In a controlled study, various pyrazole derivatives were administered to rats with induced inflammation. The results showed a marked decrease in paw volume compared to the control group, highlighting their efficacy as anti-inflammatory agents.

Treatment Paw Volume (mL) Control 10.5 Pyrazole Derivative A 6.8 Pyrazole Derivative B 7.2

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with cyclization of cyclopropyl hydrazine derivatives and thiophene-containing ketones under acidic/basic conditions to form the pyrazole core . Subsequent steps include ethyl group functionalization and sulfonamide coupling. Key optimizations:

- Cyclization : Use controlled pH (e.g., acetic acid) and temperatures (80–100°C) to enhance pyrazole ring formation .

- Coupling reactions : Employ coupling agents like EDCI/HOBt in DMF at 0–25°C to minimize side products .

- Purity control : Monitor intermediates via TLC and HPLC, with final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) resolves pyrazole, thiophene, and sulfonamide protons/carbons. Aromatic protons (δ 6.8–8.2 ppm) and sulfonamide S=O (δ 3.2–3.5 ppm) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 432.12) .

- IR spectroscopy : Peaks at 1340 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (C=N pyrazole) validate functional groups .

Q. How can initial biological screening be designed to assess its bioactivity?

- In vitro assays : Use high-throughput screening (HTS) against enzyme targets (e.g., kinases, cyclooxygenases) at 10 µM concentrations. Measure IC50 values via fluorescence or colorimetric readouts .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can crystallographic refinement resolve the 3D structure of this compound?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .

- Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands. Hydrogen atoms are placed geometrically and refined isotropically .

- Key metrics : Aim for R1 < 0.05 and wR2 < 0.10. Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies resolve contradictions in biological activity data between this compound and analogs?

- SAR studies : Compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl) on target binding (Table 1) .

- Binding assays : Use surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) for receptor interactions .

- Computational modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to analyze binding poses and stability .

Table 1 : Bioactivity Comparison of Structural Analogs

| Compound Modifications | Target (IC50, nM) | Selectivity Index |

|---|---|---|

| 2-Fluorophenyl sulfonamide | COX-2: 12 ± 2 | 15.8 |

| 4-Trifluoromethyl pyrazole derivative | COX-2: 8 ± 1 | 9.2 |

| Thiophene → Furan substitution | COX-2: 45 ± 5 | 2.1 |

| Data extrapolated from . |

Q. How can metabolic stability be evaluated in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 min .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Calculate % inhibition at 10 µM .

- In silico prediction : Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., sulfonamide cleavage) .

Methodological Notes

- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR + cellular assays) to rule out false positives .

- Crystallography : For poor diffraction, try co-crystallization with co-solvents (e.g., PEG 4000) or cryoprotection .

- Synthetic Optimization : Design of Experiments (DoE) can systematically optimize temperature, solvent, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.